molecular formula C13H18FNO3 B3029959 tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate CAS No. 847686-72-0

tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate

Cat. No.: B3029959
CAS No.: 847686-72-0
M. Wt: 255.28
InChI Key: MKWCLZHNMBIJAG-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate (CAS: 2226530-54-5) is a chiral carbamate derivative featuring a 2-fluorophenyl group attached to a hydroxyethyl backbone protected by a tert-butoxycarbonyl (Boc) group. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting neurological and oncological pathways. Its stereochemical configuration, specifically the (S)-enantiomer (as highlighted in ), is critical for binding interactions in enzyme inhibition or receptor modulation . The Boc group enhances solubility and stability during synthetic processes, while the fluorine atom on the phenyl ring modulates electronic properties and metabolic resistance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-(2-fluorophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWCLZHNMBIJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724494
Record name tert-Butyl [1-(2-fluorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847686-72-0
Record name tert-Butyl [1-(2-fluorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-fluorophenyl isocyanate with tert-butyl (2-hydroxyethyl)carbamate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Another method involves the use of di-tert-butyl dicarbonate and 2-fluorophenylamine. The reaction proceeds through the formation of an intermediate, which then undergoes a Curtius rearrangement to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction can produce alcohol derivatives.

Scientific Research Applications

tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. This inhibition can occur through covalent modification or reversible binding, depending on the nature of the enzyme and the specific functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate with analogs differing in substituents, aromatic systems, and stereochemistry. Key findings are summarized in Table 1 and discussed in detail.

Stereochemical and Functional Group Variations

  • Hydroxyl Group Positioning: tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS: 155975-19-2) replaces the hydroxyethyl chain with a cyclohexanol ring. tert-Butyl (1R,2R)-2-(3-chlorophenyl)-1-(4-chlorophenyl)-2-hydroxyethyl carbamate introduces dual chloro substituents, amplifying electron-withdrawing effects and altering metabolic stability compared to mono-fluoro analogs .
  • Ketone vs. Hydroxyl Functionality: tert-Butyl (S)-(3-(2-fluorophenyl)-1-(1-(4-methoxybenzyl)-1H-indol-6-yl)-1-oxopropan-2-yl)carbamate () replaces the hydroxyl with a ketone. This modification increases electrophilicity, enabling nucleophilic additions but reducing hydrogen-bond donor capacity .

Biological Activity

Tert-butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate is a carbamate compound that has garnered attention in pharmaceutical research due to its potential biological activities. Its unique structure, which includes a tert-butyl group, a hydroxyethyl moiety, and a fluorinated phenyl ring, allows it to interact with various biological targets. This article explores the biological activity of this compound, summarizing relevant data, case studies, and research findings.

  • Molecular Formula : C13H18FNO3
  • Molecular Weight : 255.29 g/mol
  • IUPAC Name : tert-butyl N-[1-(2-fluorophenyl)-2-hydroxyethyl]carbamate

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor functions. The hydroxyethyl group can form hydrogen bonds with target proteins, while the fluorinated phenyl group enhances lipophilicity and stability, facilitating interactions with hydrophobic regions of enzymes or receptors.

Biological Activity Overview

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzyme activities, potentially relevant in neurodegenerative diseases such as Alzheimer’s.
  • Anti-aggregation Properties : Preliminary studies suggest it may inhibit protein aggregation processes associated with amyloid-beta and tau proteins .

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamateC13H18FNO3Similar structure but different fluorinated phenyl ring position
Tert-butyl(1-(5-bromo-2-fluorophenyl)-2-hydroxyethyl)carbamateC13H17BrFNO3Contains bromine instead of fluorine
Tert-butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamateC12H19NO3Cyclopropane ring instead of phenyl group

Case Studies and Research Findings

  • In vitro Studies : A study investigated the inhibitory effects of several derivatives on tau protein aggregation. Among the tested compounds, those similar to this compound showed promising results in inhibiting tau aggregation by more than 50% at a concentration of 10 μM .
  • Docking Studies : Molecular docking studies revealed that the compound could effectively bind to amyloid-beta and tau proteins, suggesting its potential as a therapeutic agent for cognitive disorders. The binding affinity was analyzed through various structural modifications of the compound, highlighting the importance of the fluorinated phenyl group .
  • Pharmacokinetic Properties : Initial pharmacokinetic assessments indicate favorable absorption and distribution characteristics for this compound, making it a candidate for further development in drug formulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate, and how can purity be optimized?

  • Methodology : Use Boc-protection strategies starting from 2-fluorophenethylamine derivatives. Carbamate formation via reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM, catalyzed by DMAP at 0–25°C . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor by TLC and confirm via ¹H/¹³C NMR (e.g., Boc-group resonance at δ ~1.4 ppm) .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

  • Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, as the carbamate group is prone to hydrolysis under acidic/basic conditions . Stability tests (TGA/DSC) indicate decomposition onset at ~150°C, but accelerated aging studies (40°C/75% RH) suggest shelf life >12 months when properly stored .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Confirm regiochemistry via coupling constants (e.g., J~8–10 Hz for aromatic F-substituted protons) and hydroxyl proton integration .
  • HPLC : Use C18 columns (ACN/H₂O + 0.1% TFA) to assess purity (>98% by UV at 254 nm) .
  • MS : ESI-MS (positive mode) for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can diastereoselectivity be achieved during synthetic modifications of the hydroxyl-ethyl side chain?

  • Methodology : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation conditions) to control stereochemistry. For example, kinetic resolution using lipases (e.g., CAL-B) in biphasic systems (hexane/buffer) yields enantiomeric excess >90% . Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column) .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodology : Cross-reference SDS from multiple sources (e.g., Combi-Blocks vs. ChemScene LLC ). Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for acute cytotoxicity) to validate discrepancies. Note: Some SDS classify the compound as non-hazardous, while others flag potential respiratory sensitization (GHS Category 2B) .

Q. How does the fluorophenyl moiety influence crystallographic packing and intermolecular interactions?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to analyze hydrogen-bonding networks (e.g., O–H···O=C interactions between hydroxyl and carbamate groups) and halogen bonding (C–F···π contacts). Comparative studies with non-fluorinated analogs reveal enhanced lattice stability (ΔG~2–3 kcal/mol) due to F-mediated interactions .

Q. What are the applications of this compound in synthesizing bioactive intermediates?

  • Methodology : Use as a precursor for fluorinated β-amino alcohols in kinase inhibitors or antiviral agents. For example, coupling with propargyl bromides via Sonogashira cross-coupling yields triazole derivatives with IC₅₀ values <1 μM in kinase assays . Optimize reaction yields (>80%) using Pd(PPh₃)₄/CuI catalysis in DMF/Et₃N .

Methodological Notes

  • Safety Protocols : Always use fume hoods, nitrile gloves, and P2 respirators during synthesis. For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
  • Data Validation : Cross-check spectral data with PubChem/ECHA databases and replicate critical experiments (e.g., toxicity assays) to ensure reproducibility .

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